4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
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Overview
Description
4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one is a complex heterocyclic compound. This compound contains multiple nitrogen atoms and a triazole ring, which are common features in many biologically active molecules. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one involves multiple steps. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other similar compounds in the presence of triethylamine . The reaction conditions typically involve heating under reflux in ethanol or other suitable solvents. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Scientific Research Applications
4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological receptors, influencing their activity. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar compounds include other triazole-containing molecules, such as fluconazole and anastrozole. These compounds also have significant biological activities, including antimicrobial and anticancer properties. What sets 4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one apart is its unique pentazatricyclic structure, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H16N8OS |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C19H16N8OS/c1-3-12-14(11-7-5-4-6-8-11)16-22-21-15-13(27(16)25-12)9-10-26(17(15)28)18-20-19(29-2)24-23-18/h4-10H,3H2,1-2H3,(H,20,23,24) |
InChI Key |
WFRIFDXEZJKWQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C(=O)N(C=C3)C4=NC(=NN4)SC)N=NC2=C1C5=CC=CC=C5 |
Origin of Product |
United States |
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